
1-(2-methylpropyl)-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpropyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a 2-methylpropyl group at the nitrogen atom and an amine group at the 6th position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the reduction of 1-(2-methylpropyl)-1H-indole-6-nitro compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a direct route to the amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylpropyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acid derivatives.
Reduction: Reduction of the nitro group in 1-(2-methylpropyl)-1H-indole-6-nitro can yield the amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Indole-6-carboxylic acid derivatives
Reduction: this compound
Substitution: Various substituted indole derivatives
Applications De Recherche Scientifique
1-(2-methylpropyl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methylpropyl)-1H-indole
- 1-(2-methylpropyl)-1H-indole-6-nitro
- 1-(2-methylpropyl)-1H-indole-6-carboxylic acid
Uniqueness
1-(2-methylpropyl)-1H-indol-6-amine is unique due to the presence of both the 2-methylpropyl group and the amine group on the indole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, distinguishing it from other similar indole derivatives.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-(2-methylpropyl)indol-6-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3 |
Clé InChI |
ADEKYOZKRRKMDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


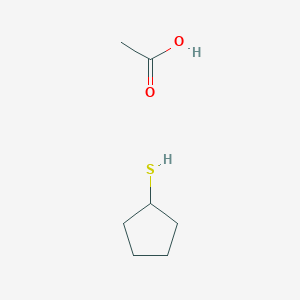
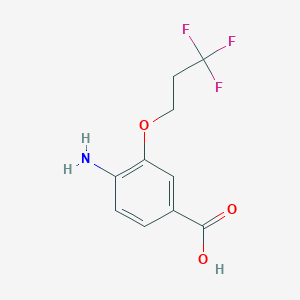
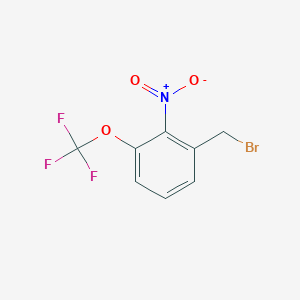
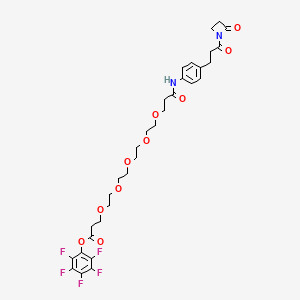


amine](/img/structure/B12086837.png)

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
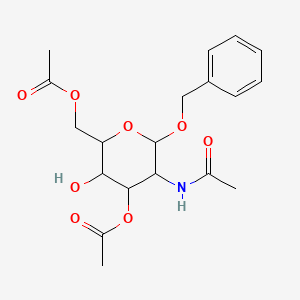
![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
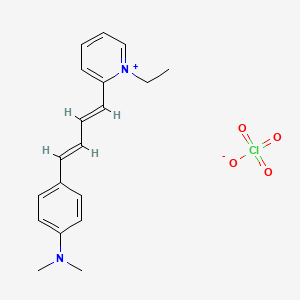
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
